
Cholesteryl3beta-N-(dimethylaminoethyl)carbamatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride is a cationic cholesterol derivative known for its role in gene delivery and nucleic acid transfer. This compound forms liposomes with L-α-phosphatidylethanolamine, dioleoyl, which efficiently transfect mammalian cell lines . It has been used as a bilayer-membrane stabilizer and for nucleic acid transfer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride involves the reaction of cholesterol with N,N-dimethylaminoethyl carbamate under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the cholesterol backbone.
Reduction: This reaction can reduce any oxidized forms back to their original state.
Substitution: This reaction can replace the dimethylaminoethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of cholesteryl ketones, while substitution reactions can yield various cholesteryl derivatives .
Aplicaciones Científicas De Investigación
Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride involves its ability to form cationic liposomes with L-α-phosphatidylethanolamine, dioleoyl. These liposomes can encapsulate nucleic acids and facilitate their entry into mammalian cells. The cationic nature of the compound allows it to interact with the negatively charged cell membrane, promoting endocytosis and subsequent release of the nucleic acids into the cytoplasm .
Comparación Con Compuestos Similares
Similar Compounds
Cholesteryl N-(2-dimethylaminoethyl)carbamate: Another cationic cholesterol derivative used for similar applications.
DC-Cholesterol HCl: A hydrochloride salt form of a similar compound.
Cholesteryl hemisuccinate: Used in liposomal formulations but lacks the cationic nature.
Uniqueness
Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride is unique due to its high efficiency in transfecting mammalian cell lines and its ability to form stable liposomes. Its cationic nature enhances its interaction with cell membranes, making it a valuable tool in gene delivery and nucleic acid transfer .
Propiedades
Fórmula molecular |
C32H57ClN2O2 |
|---|---|
Peso molecular |
537.3 g/mol |
Nombre IUPAC |
[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C32H56N2O2.ClH/c1-22(2)9-8-10-23(3)27-13-14-28-26-12-11-24-21-25(36-30(35)33-19-20-34(6)7)15-17-31(24,4)29(26)16-18-32(27,28)5;/h11,22-23,25-29H,8-10,12-21H2,1-7H3,(H,33,35);1H/t23-,25+,26?,27-,28?,29?,31+,32-;/m1./s1 |
Clave InChI |
ISXSJGHXHUZXNF-HLVHILAESA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C.Cl |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



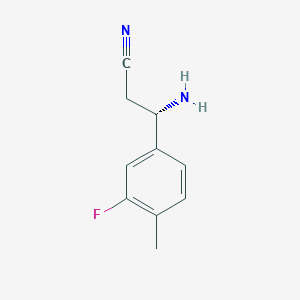
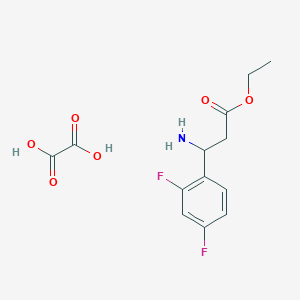
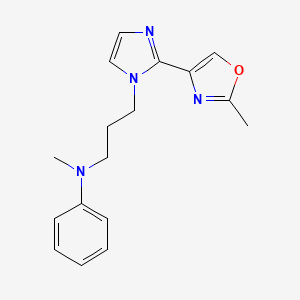
![(1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13030949.png)
![tert-Butyl5-hydroxy-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13030951.png)
![Methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13030952.png)
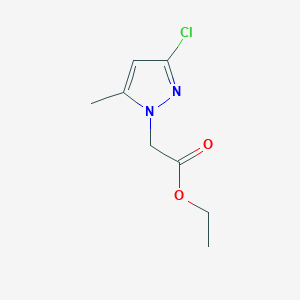
![1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13030956.png)
![2-O-tert-butyl 5-O-methyl (1S,4R)-2-azabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B13030959.png)
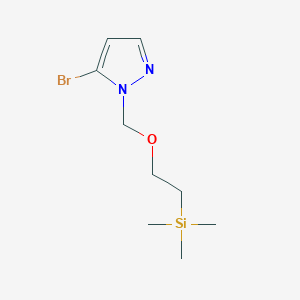
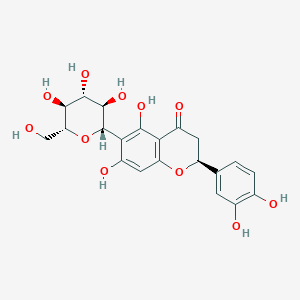
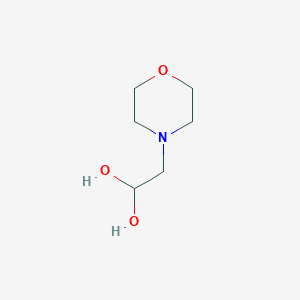
![9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-13-carbonitrile](/img/structure/B13030991.png)
